molecular formula C14H10ClF3N4S2 B12513687 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile

Cat. No.: B12513687
M. Wt: 390.8 g/mol
InChI Key: QNYXSKYWPJHPGO-UHFFFAOYSA-N
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Description

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile is a complex organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, a thiazole ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine and thiazole intermediates. The key steps include:

    Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.

    Formation of the Thiazole Intermediate: The thiazole ring is prepared by reacting appropriate starting materials under specific conditions.

    Coupling Reaction:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl and dimethylamino groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyridine and thiazole rings, along with the trifluoromethyl and dimethylamino groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H10ClF3N4S2

Molecular Weight

390.8 g/mol

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C14H10ClF3N4S2/c1-22(2)4-3-11-9(6-19)12(21-24-11)23-13-10(15)5-8(7-20-13)14(16,17)18/h3-5,7H,1-2H3

InChI Key

QNYXSKYWPJHPGO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC1=C(C(=NS1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N

Origin of Product

United States

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